2-(2-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1223598-41-1
VCID: VC0164008
InChI: InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)11-8-6-5-7-10(11)9-16-17-15/h5-8H,9H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN=[N+]=[N-]
Molecular Formula: C13H18BN3O2
Molecular Weight: 259.116

2-(2-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1223598-41-1

Cat. No.: VC0164008

Molecular Formula: C13H18BN3O2

Molecular Weight: 259.116

* For research use only. Not for human or veterinary use.

2-(2-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1223598-41-1

Specification

CAS No. 1223598-41-1
Molecular Formula C13H18BN3O2
Molecular Weight 259.116
IUPAC Name 2-[2-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)11-8-6-5-7-10(11)9-16-17-15/h5-8H,9H2,1-4H3
Standard InChI Key DWSJHXRRSHEEOE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN=[N+]=[N-]

Introduction

Overview of the Compound

Chemical Name:
2-(2-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This compound consists of two primary functional groups:

  • Azidomethyl group (-CH2N3): A highly reactive azide functional group attached to a benzene ring.

  • 1,3,2-Dioxaborolane ring: A boron-containing heterocyclic structure with four methyl groups enhancing its steric bulk and stability.

The combination of these groups suggests potential applications in organic synthesis, particularly in click chemistry or as an intermediate in the development of bioactive molecules.

2.1. Synthetic Utility

  • The azide group is versatile in organic synthesis and can undergo cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to form triazoles.

  • The dioxaborolane moiety is commonly used in Suzuki-Miyaura cross-coupling reactions due to its ability to transfer aryl or alkyl groups to electrophiles.

2.2. Functionalization

The compound's structure allows for dual reactivity:

  • The azide group can react with alkynes or other dipolarophiles.

  • The boronic ester can serve as a coupling partner in palladium-catalyzed reactions.

3.1. Stability

  • The tetramethyl substitution around the dioxaborolane ring increases steric hindrance, which enhances the stability of the boronic ester.

  • Azides are generally thermally unstable but can be stable under controlled conditions.

3.2. Reactivity

  • The azide group is prone to reduction (e.g., to an amine) or cycloaddition.

  • Boronic esters are sensitive to hydrolysis but remain stable under anhydrous conditions.

4.1. Medicinal Chemistry

The compound could be explored as a precursor for triazole-containing drugs due to the bioactivity of triazole derivatives.

4.2. Materials Science

Boronic esters are used in the development of polymers and sensors; this compound might have potential applications in these fields when incorporated into larger frameworks.

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